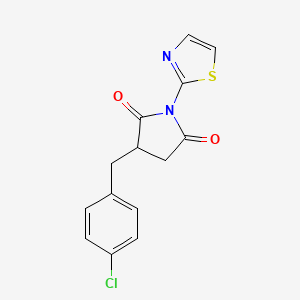![molecular formula C20H21N5O5S B4056101 4-methyl-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4056101.png)
4-methyl-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone
Übersicht
Beschreibung
4-methyl-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.12633996 g/mol and the complexity rating of the compound is 843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Synthesis Methods
Spectroscopic and Magnetic Resonance Elucidation studies provide insights into the structural analysis of polymers derived from phthalazine compounds, revealing bonding characteristics and polymer formation mechanisms. For instance, Paventi, Chan, and Hay (1996) explored the structural analysis of polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone, utilizing spectroscopic and magnetic resonance techniques to understand the compound's interaction and polymerization process (Paventi, Chan, & Hay, 1996).
Applications in Proton Exchange Membranes
Synthesis and Characterization of Sulfonated Polybenzimidazoles incorporating phthalazinone groups have been researched for their application in proton exchange membranes (PEMs), which are crucial for fuel cell performance. Liu et al. (2014) synthesized a novel series of sulfonated 4-phenyl phthalazinone-based polybenzimidazoles for this purpose. These materials exhibited excellent thermal stability, low water uptake, and promising conductivity, highlighting their potential in energy conversion applications (Liu et al., 2014).
Antibacterial Activity
Antibacterial Activities of Piperazine Derivatives research has led to the synthesis of novel compounds, including 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, with investigations into their antibacterial properties against various pathogens. This line of research, as explored by Wu Qi (2014), highlights the potential of these derivatives in contributing to new antibacterial agents (Wu Qi, 2014).
High-Performance Polymer Materials
Sulfonated Copoly(phthalazinone ether ketone nitrile)s as proton exchange membrane materials have been studied for their applications in fuel cells. Gao et al. (2006) synthesized sulfonated poly(phthalazinone ether ketone nitrile) copolymers, which demonstrated excellent thermal stability, mechanical properties, and proton conductivity, making them suitable for fuel cell applications (Gao et al., 2006).
Eigenschaften
IUPAC Name |
4-methyl-2-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-14-16-5-3-4-6-17(16)20(26)24(21-14)19-13-15(7-8-18(19)25(27)28)22-9-11-23(12-10-22)31(2,29)30/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJYBOYFQOSIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4056040.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide](/img/structure/B4056067.png)
![4-[4-(2-chlorophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4056076.png)
![2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B4056077.png)
![(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine](/img/structure/B4056081.png)
![4-[4-(2-methoxyphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4056084.png)
![7-(3-methylbenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4056088.png)

![N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4056096.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}ethanesulfonamide](/img/structure/B4056110.png)
![2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4056120.png)

